N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE
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Overview
Description
N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that combines a chlorophenyl group with a nitrobenzene sulfonamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.
Alkylation: The final step involves the alkylation of the sulfonamide with 2-(3-chlorophenyl)ethyl bromide under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles (e.g., amines, alcohols), polar aprotic solvents (e.g., DMF)
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Reduction: Formation of N-[2-(3-CHLOROPHENYL)ETHYL]-4-AMINOBENZENE-1-SULFONAMIDE
Substitution: Formation of various substituted sulfonamides
Oxidation: Formation of oxidized derivatives of the chlorophenyl group
Scientific Research Applications
N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Protein Binding: It can bind to proteins, altering their function and activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE
- N-[2-(3-BROMOPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE
- N-[2-(3-CHLOROPHENYL)ETHYL]-4-AMINOBENZENE-1-SULFONAMIDE
Uniqueness
N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of a chlorophenyl group and a nitrobenzene sulfonamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-12-3-1-2-11(10-12)8-9-16-22(20,21)14-6-4-13(5-7-14)17(18)19/h1-7,10,16H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGXQHGCSABWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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